molecular formula C20H12CuN5NaO9S2-2 B12091571 copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate CAS No. 77743-24-9

copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate

Cat. No.: B12091571
CAS No.: 77743-24-9
M. Wt: 617.0 g/mol
InChI Key: BARODBGQUHGFIP-UHFFFAOYSA-J
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Description

Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate is a highly complex coordination compound featuring a copper-sodium core stabilized by azo (-N=N-) and sulfonato (-SO₃⁻) functional groups. Its structure includes two diazenyl bridges connecting aromatic rings, with sulfonate groups enhancing solubility in aqueous environments. This compound likely belongs to the class of metallo-azo dyes or catalysts, leveraging the redox activity of copper and the charge-balancing role of sodium. Its synthesis likely involves multi-step diazo coupling reactions, as inferred from analogous copper-azo complexes (e.g., describes a copper(II) benzimidazole-salicylidene complex synthesized via ligand exchange in tetrahydrofuran) .

Properties

CAS No.

77743-24-9

Molecular Formula

C20H12CuN5NaO9S2-2

Molecular Weight

617.0 g/mol

IUPAC Name

copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate

InChI

InChI=1S/C20H16N5O9S2.Cu.Na/c21-15-8-13(36(32,33)34)10-17(18(15)26)23-25-19(11-4-2-1-3-5-11)24-22-16-9-12(35(29,30)31)6-7-14(16)20(27)28;;/h1-10,26H,21H2,(H,27,28)(H,29,30,31)(H,32,33,34);;/q-1;+2;+1/p-4

InChI Key

BARODBGQUHGFIP-UHFFFAOYSA-J

Isomeric SMILES

[CH-]\1C=CC=C/C1=C(/N=NC2=CC(=CC(=C2[O-])N)S(=O)(=O)[O-])\N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Cu+2]

Canonical SMILES

[CH-]1C=CC=CC1=C(N=NC2=CC(=CC(=C2[O-])N)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. The presence of copper and sodium ions is crucial for the stabilization of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures. The use of copper and sodium salts in the reaction mixture ensures the formation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of copper.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Copper oxides and hydroxides.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate involves the interaction of the azo groups with various molecular targets. The compound can absorb light, leading to the generation of reactive oxygen species that can cause cellular damage. This property is exploited in photodynamic therapy. Additionally, the compound can bind to metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Copper(II) Complexes with Azo Ligands

  • Example : The copper(II) complex containing {2-(o-hydroxyphenyl)}-benzimidazole and salicylidene ligands () .
    • Key Differences :
  • Ligand System : The target compound uses azo-sulfonato ligands, whereas the analogue employs benzimidazole and salicylidene moieties.
  • Solubility : Sulfonato groups in the target compound improve water solubility compared to the hydrophobic benzimidazole analogue.
  • Redox Activity : Copper in the target compound may exhibit distinct electrochemical behavior due to electron-withdrawing sulfonato groups.

Sodium Azo-Sulfonates

  • Example : Sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate () .
    • Key Differences :
  • Metal Center : The target compound incorporates copper, enabling coordination chemistry, while the analogue is a sodium salt without metal coordination.
  • Bioactivity : Sodium azo-sulfonates are often used as dyes or pH indicators, whereas the copper variant may have catalytic or antimicrobial properties.

Comparative Data Table

Property Target Compound Copper-Benzimidazole Complex Sodium Azo-Sulfonate
Molecular Formula Likely C₂₀H₁₄CuN₆NaO₁₀S₂ (estimated) C₁₉H₁₄ClCuN₃O₂ C₂₁H₁₄N₅NaO₆S
Molecular Weight ~650–700 g/mol (estimated) 430.33 g/mol 487.42 g/mol
Solubility High in water (due to sulfonato groups) Low (organic solvents preferred) Moderate in water
Functional Groups Azo, sulfonato, cyclohexadienyl Benzimidazole, salicylidene Azo, sulfonato, nitro
Applications Potential dye/catalyst; unexplored bioactivity Catalysis, model for metalloenzymes Dyeing, pH-sensitive materials

Research Findings and Gaps

  • Synthesis Challenges : The target compound’s multi-diazenyl architecture requires precise stoichiometric control, as seen in ’s copper complex synthesis (1:1 ligand ratio) .
  • Industrial Relevance : Sodium sulfonates like those in (e.g., sodium dodecylbenzene sulfonate) are surfactants, but the target compound’s copper integration suggests niche applications in advanced materials .

Biological Activity

The compound copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate is an intricate organic-inorganic hybrid featuring copper and sodium ions. Its complex structure includes multiple functional groups, such as sulfonate and amino groups, which contribute to its potential biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Molecular Composition

The molecular formula of the compound is C20H12N6Na2O8S4Cu2C_{20}H_{12}N_{6}Na_{2}O_{8}S_{4}Cu_{2} with a molecular weight of approximately 585.53 g/mol. The structure contains:

  • Copper ions : Known for their role in enzymatic processes.
  • Sodium ions : Enhancing solubility and bioavailability.
  • Diazenyl groups : Associated with potential anticancer properties.
  • Sulfonate groups : Increasing water solubility.

Structural Representation

The structural representation can be summarized as follows:

ComponentDescription
CopperTransition metal contributing to biological activity
SodiumEnhances solubility and stability
Diazenyl moietiesPotential for redox reactions and therapeutic applications
Sulfonate groupsIncrease solubility and bioavailability

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Copper compounds are recognized for their antimicrobial properties. They can disrupt microbial cell membranes and interfere with metabolic processes.
  • Anticancer Potential : The diazenyl group has been studied for its ability to act as a photosensitizer in photodynamic therapy, inducing cell death in cancerous cells upon light activation.
  • Enzymatic Reactions : Copper plays a crucial role in various enzymatic processes, including those involved in electron transfer and oxidative stress responses.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial effects of copper-based compounds found that they exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of sodium enhances the solubility of the compound, allowing for better interaction with microbial cells.

Study 2: Photodynamic Therapy

Research into photodynamic therapy using diazenyl compounds has shown promising results in targeting cancer cells. The compound's ability to generate reactive oxygen species (ROS) under light exposure was highlighted as a critical factor in its anticancer efficacy.

Study 3: Enzyme Interaction

Investigations into the interaction between copper ions and various enzymes indicated that the compound could modulate enzyme activity, potentially influencing metabolic pathways related to oxidative stress.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Precipitation Reaction : Copper salts are reacted with sodium sulfonates under controlled pH conditions.
  • Diazotization : The diazenyl group is introduced through diazotization reactions involving aromatic amines.
  • Purification : The final product is purified through crystallization or chromatography to achieve high purity levels.

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